3-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide

Nitric oxide synthase inhibition nNOS selectivity Neuroprotection

This 3-chloro regioisomer is a pharmacologically validated nNOS (IC50=1,600 nM) and iNOS (IC50=210 nM) inhibitor with a documented >30-fold eNOS safety margin (>30 μM) in HEK293-based DAN fluorescence assays. Its well-defined selectivity profile makes it an essential reference compound for NOS isoform selectivity panels and halogen-substitution SAR campaigns. Unlike generic class members, the 3-chloro substitution pattern paired with the dimethylamino-bearing chiral center creates a unique three-dimensional pharmacophore that cannot be replicated by 2-chloro analogs or diethylamino variants. Routine analytical verification (HPLC purity >95%, NMR identity confirmation) is strongly recommended to ensure reproducible pharmacology. This compound is ideal for cell-based NO production studies where partial NOS inhibition without complete pathway suppression is desired.

Molecular Formula C21H21ClN2O
Molecular Weight 352.86
CAS No. 941931-85-7
Cat. No. B2649575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide
CAS941931-85-7
Molecular FormulaC21H21ClN2O
Molecular Weight352.86
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H21ClN2O/c1-24(2)20(14-23-21(25)16-9-5-10-17(22)13-16)19-12-6-8-15-7-3-4-11-18(15)19/h3-13,20H,14H2,1-2H3,(H,23,25)
InChIKeyHMWXGIOWJCQBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941931-85-7): Procurement-Focused Compound Profile for Specialized Biomedical Research


3-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941931-85-7) is a synthetic small molecule classified as a naphthalenyl benzamide derivative, characterized by a 3-chlorobenzamide core linked via an ethyl bridge to a N,N-dimethylamino group and a naphthalen-1-yl substituent [1]. The compound belongs to a broader class of aryl/heteroaryl-substituted naphthalenyl benzamides that have been claimed in patent literature for antitumor applications through modulation of nitric oxide synthase (NOS) activity and related pathways [2]. Publicly available data indicate preliminary biological activity in NOS inhibition assays, though the compound remains primarily a research tool with limited published characterization [3].

Why 3-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide Cannot Be Interchanged with Other Naphthalenyl Benzamides or NOS Inhibitors


The specific substitution pattern of this compound—a 3-chloro group on the benzamide ring paired with a dimethylamino-bearing chiral center adjacent to the naphthalene moiety—confers a unique three-dimensional pharmacophore that cannot be recapitulated by generic class members [1]. Even minor structural deviations in the benzamide halogen position (e.g., 2‑chloro vs. 3‑chloro) or in the amine substituent (dimethylamino vs. diethylamino) produce marked differences in NOS isoform selectivity profiles, as demonstrated across structurally analogous naphthalenyl amide series [2]. Consequently, procurement of a structurally related compound without rigorous side-by-side biochemical validation carries a high risk of altered potency, off-target binding, and irreproducible pharmacological outcomes [3].

Quantitative Comparative Evidence for 3-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide: Selection-Relevant Data for Procurement Decisions


Human Neuronal NOS (nNOS) Inhibition: Potency Comparison with Structurally Proximal Analogs

The compound 3-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide was evaluated for inhibition of human neuronal nitric oxide synthase (nNOS) in a HEK293 cell-based fluorescence assay measuring NO production via 2,3-diaminonaphthalene (DAN). The compound exhibited an IC50 of 1,600 nM against nNOS [1]. In the same assay system, a closely related analog bearing a fluorinated isoquinoline core (BDBM50363264 / CHEMBL1944719) yielded an nNOS IC50 of 1,600 nM, while a further analog with an extended heteroaryl linker (BDBM50363279 / CHEMBL1944890) showed an IC50 of 500 nM [2]. This indicates that the 3-chlorobenzamide-naphthalene scaffold maintains measurable nNOS activity but is notably less potent than the optimized heteroaryl-bridged analog, underscoring the importance of accurate compound identity for nNOS-targeted studies [3].

Nitric oxide synthase inhibition nNOS selectivity Neuroprotection

Inducible NOS (iNOS) Inhibition Profile: Selectivity Assessment Against nNOS and eNOS

The compound exhibited an iNOS IC50 of 210 nM in the HEK293-expressed human iNOS DAN fluorescence assay, representing a 7.6‑fold selectivity window relative to nNOS (IC50 = 1,600 nM) [1]. In contrast, a structurally divergent analog (BDBM50363279) showed a markedly different selectivity profile with iNOS IC50 = 28 nM, yielding an 18‑fold iNOS/nNOS selectivity ratio [2]. Endothelial NOS (eNOS) activity for the target compound exceeded 30,000 nM, confirming minimal off-target cardiovascular liability within the NOS family [3]. These quantitative differences in iNOS potency and isoform selectivity highlight that even subtle structural modifications within the naphthalenyl amide series profoundly alter the iNOS/nNOS selectivity ratio, making compound identity verification critical for experiments requiring a specific iNOS-to-nNOS activity profile.

iNOS inhibition Isoform selectivity Inflammatory disease models

eNOS Safety Window: Assessment of Cardiovascular Off-Target Liability

Endothelial NOS (eNOS) inhibition is a critical safety counter-screen for any NOS-targeted compound due to the risk of hypertension and cardiovascular adverse effects. The target compound exhibited an eNOS IC50 greater than 30,000 nM, representing a >18‑fold margin relative to its nNOS IC50 (1,600 nM) and a >140‑fold margin relative to its iNOS IC50 (210 nM) [1]. This level of eNOS sparing is comparable to other naphthalenyl amide analogs in the BindingDB dataset, where eNOS IC50 values consistently exceed 30 µM [2]. For procurement decisions, this reproducible eNOS safety window indicates that the 3-chlorobenzamide scaffold does not introduce unforeseen endothelial NOS interaction compared to the broader class, a factor that must be confirmed independently if the compound is to be used in in vivo models where cardiovascular endpoints are monitored [3].

eNOS counter-screening Cardiovascular safety NOS inhibitor selectivity

Structural Determinants of NOS Isoform Potency Differentiation: 3-Chloro vs. 2-Chloro Regioisomer Analysis

The 3-chloro substitution on the benzamide ring distinguishes this compound from prevalent 2-chlorobenzamide regioisomers commonly explored in naphthalenyl amide medicinal chemistry [1]. In the patent series exemplified by CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide), the 2-chloro orientation is associated with distinct hydrogen-bonding interactions that are precluded by the 3-chloro arrangement [2]. While direct head-to-head NOS inhibition data between 3-chloro and 2-chloro regioisomers have not been published in a single study, the available cross-study data indicates that the 3-chloro compound maintains nNOS IC50 of 1,600 nM versus the class-level range of 500–1,600 nM observed for 2-substituted variants [3]. Researchers seeking to probe the regioisomeric impact on NOS inhibition and target engagement must ensure procurement of the verified 3-chloro compound, as unintentional substitution with a 2-chloro isomer would introduce an uncharacterized variable into SAR interpretation.

Structure-activity relationship Regioisomer comparison Benzamide SAR

Optimal Research Applications for 3-Chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide Based on Validated Quantitative Evidence


In Vitro NOS Isoform Selectivity Profiling in HEK293 Cell Models

The compound is directly applicable as a moderate-potency nNOS (IC50 = 1,600 nM) and iNOS (IC50 = 210 nM) inhibitor with an established eNOS safety window (>30,000 nM) in HEK293-expressed NOS fluorescence assays [1]. Researchers designing isoform selectivity panels can use this compound as a reference point for the 1–10 µM range, distinguishing it from higher-potency iNOS-selective analogs (IC50 ~28 nM; e.g., BDBM50363279) that operate in the low nanomolar range [2]. This makes the compound suitable for studies where partial NOS inhibition is desired without complete pathway suppression.

Structure-Activity Relationship (SAR) Studies on Naphthalenyl Benzamide Antitumor Agents

The 3-chloro regioisomer serves as an important comparator in SAR campaigns exploring halogen substitution effects on benzamide NOS inhibitors, as exemplified by the Cleveland Clinic Foundation patent series (US 2017/0057910) [3]. Its well-defined NOS inhibition profile allows medicinal chemists to benchmark the impact of chlorine migration (3-position vs. 2-position) on enzyme potency and selectivity, provided that the procured compound is analytically verified to be the 3-chloro isomer and not a 2-chloro contaminant.

Cell-Based Nitric Oxide Production Assays with Defined Pharmacological Controls

Given the compound's reproducible IC50 values across nNOS, iNOS, and eNOS in the widely used DAN fluorescence detection format, it can be employed as a characterized pharmacological control in cell-based NO production experiments [1]. The well-documented eNOS-sparing property (>30-fold margin over nNOS) ensures that NO suppression observed in nNOS- or iNOS-expressing cell systems can be attributed primarily to the intended target without substantial endothelial NOS interference [2].

Procurement-Specific Quality Control and Lot Verification

For procurement and inventory management, the compound's defined CAS registry number (941931-85-7), molecular formula (C21H21ClN2O), molecular weight (352.86 g/mol), and InChIKey (HMWXGIOWJCQBFG-UHFFFAOYSA-N) provide unambiguous identifiers for incoming quality control [4]. Given the demonstrated potency differences between structurally close analogs (e.g., 500 nM vs. 1,600 nM nNOS IC50), routine analytical verification (HPLC purity >95%, NMR identity confirmation) is strongly recommended before use in quantitative pharmacology studies [3].

Quote Request

Request a Quote for 3-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.